molecular formula C16H18O3S B8802215 2-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate CAS No. 14503-40-3

2-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate

Cat. No. B8802215
CAS RN: 14503-40-3
M. Wt: 290.4 g/mol
InChI Key: DBLJZZQZTIXACJ-UHFFFAOYSA-N
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Patent
US06677324B1

Procedure details

9.2 g of methylamine are condensed at −20° C. into a solution of 5.8 g of 2-p-tolylethyl tosylate in 15 ml of abs. tetrahydrofuran and the mixture is stirred overnight at room temperature in a pressure vessel. After the pressure vessel has been opened at −20° C., it is allowed to come to room temperature in order to allow excess methylamine to evaporate. The reaction solution is taken up in ether, washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness in vacuo. 5.39 g of methyl-(2-p-tolylethyl)amine are obtained, which is reacted further as a crude product.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].S(C1C=CC(C)=CC=1)(O[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(=O)=O>O1CCCC1>[CH3:1][NH:2][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
CN
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
S(=O)(=O)(OCCC1=CC=C(C=C1)C)C1=CC=C(C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been opened at −20° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature in order
CUSTOM
Type
CUSTOM
Details
to evaporate
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNCCC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.39 g
YIELD: CALCULATEDPERCENTYIELD 180.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.